3-(4-Cyanophenyl)isoxazole-5-carboxylic acid
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Overview
Description
3-(4-Cyanophenyl)isoxazole-5-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a 4-cyanophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)isoxazole-5-carboxylic acid typically involves the cyclization of α,β-acetylenic oximes. One common method is the AuCl3-catalyzed cycloisomerization, which leads to substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes, followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of metal catalysts such as AuCl3 and CuCl in large-scale reactors could be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanophenyl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-Cyanophenyl)isoxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-Cyanophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid: Similar structure but with a methoxy group instead of a cyano group.
3-(4-Chlorophenyl)isoxazole-5-carbaldehyde: Contains a chlorophenyl group and an aldehyde group instead of a carboxylic acid.
Uniqueness
3-(4-Cyanophenyl)isoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H6N2O3 |
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Molecular Weight |
214.18 g/mol |
IUPAC Name |
3-(4-cyanophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H6N2O3/c12-6-7-1-3-8(4-2-7)9-5-10(11(14)15)16-13-9/h1-5H,(H,14,15) |
InChI Key |
JXERTDIKHJJWNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NOC(=C2)C(=O)O |
Origin of Product |
United States |
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